![molecular formula C18H33ClN2O5S B6590539 N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 1097774-72-5](/img/structure/B6590539.png)
N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide
Overview
Description
The compound N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide, hereinafter referred to by its full chemical name due to your request to avoid abbreviations, is a complex organic molecule. It features a variety of functional groups including a chloro group, trihydroxy substitutions, and a unique methylsulfanyl oxane ring. The compound's diverse structure suggests potential versatility in chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide involves multi-step organic synthesis. The starting materials typically include precursors for each of the main functional groups. General steps could include:
Formation of the pyrrolidine ring: : This may involve cyclization reactions starting from appropriate amine and carboxylic acid derivatives.
Incorporation of the oxane ring: : This step often involves the use of protecting groups to ensure selective modification.
Attachment of the methylsulfanyl group: : This could involve nucleophilic substitution reactions.
Addition of the chloro group: : Likely achieved via halogenation reactions.
Industrial Production Methods
Industrial synthesis would likely mirror the laboratory synthetic routes but would be optimized for scalability, cost-effectiveness, and safety. This could involve:
Flow chemistry: for continuous production.
Catalysis: to lower activation energies and improve yields.
Solvent recycling: to minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Potential oxidation of the thioether to a sulfoxide or sulfone.
Reduction: : Possible reduction of the carbonyl groups.
Substitution: : Halogen exchange reactions can be used to modify the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed will depend on the specific reactions. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions might yield azido or thiourea derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, possibly as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for therapeutic effects in conditions that involve its molecular targets.
Industry: : Employed in the synthesis of specialty chemicals or as a precursor in complex organic syntheses.
Mechanism of Action
The compound’s mechanism of action depends heavily on its interaction with biological targets:
Enzymes: : It may inhibit or activate specific enzymes through binding to the active site or allosteric sites.
Pathways: : It could influence biochemical pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
When compared to similar compounds, N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide stands out due to its unique functional group combination.
Similar Compounds
Analogous pyrrolidine carboxamides: : Share the pyrrolidine core but lack the complex oxane and thioether functionalities.
Oxane derivatives: : Similar oxane structures without the additional chloro and pyrrolidine groups.
Trihydroxy compounds: : Compounds like ascorbic acid that feature trihydroxy substitutions but differ significantly in overall structure.
This compound's distinctive structure allows for a broad range of interactions, making it particularly unique in comparison to its analogs.
Properties
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860219 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1097774-72-5 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


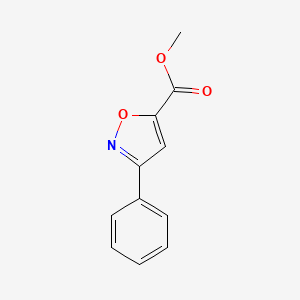
![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)
![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)
![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)
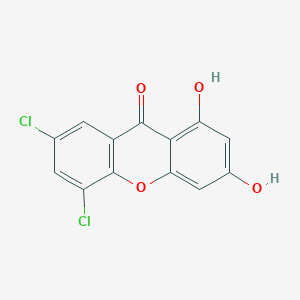

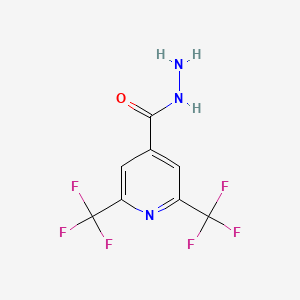
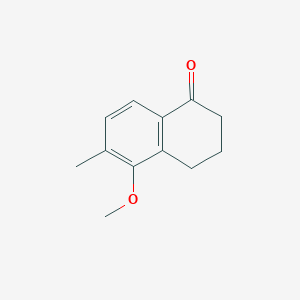
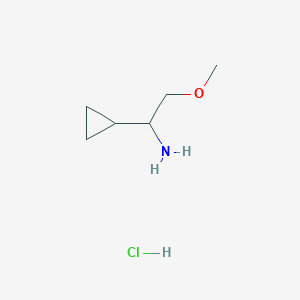
![1-[(4-Chlorophenyl)methyl]-3-azetidinol](/img/structure/B6590549.png)
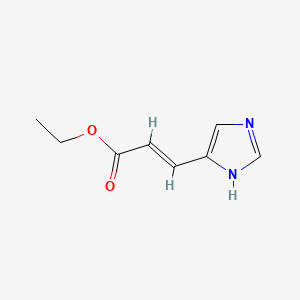

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
